(r)-2,4-Diaminobutanoic acid dihydrochloride (r)-2,4-Diaminobutanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 127531-11-7
VCID: VC21539558
InChI: InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1
SMILES: C(CN)C(C(=O)O)N.Cl.Cl
Molecular Formula: C4H12Cl2N2O2
Molecular Weight: 191.05 g/mol

(r)-2,4-Diaminobutanoic acid dihydrochloride

CAS No.: 127531-11-7

Cat. No.: VC21539558

Molecular Formula: C4H12Cl2N2O2

Molecular Weight: 191.05 g/mol

* For research use only. Not for human or veterinary use.

(r)-2,4-Diaminobutanoic acid dihydrochloride - 127531-11-7

CAS No. 127531-11-7
Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05 g/mol
IUPAC Name (2R)-2,4-diaminobutanoic acid;dihydrochloride
Standard InChI InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1
Standard InChI Key CKAAWCHIBBNLOJ-HWYNEVGZSA-N
Isomeric SMILES C(CN)[C@H](C(=O)O)N.Cl.Cl
SMILES C(CN)C(C(=O)O)N.Cl.Cl
Canonical SMILES C(CN)C(C(=O)O)N.Cl.Cl

Chemical Identity and Structural Characteristics

Basic Identification

(R)-2,4-Diaminobutanoic acid dihydrochloride is an organic compound classified among amino acid derivatives. It is identified by CAS number 127531-11-7 and possesses the empirical formula C4H10N2O2.2(HCl) . The compound has a molecular weight of 191.06 g/mol and is cataloged with MDL number MFCD00236954 . This compound is also known by alternative names including D-2,4-Diaminobutyric acid dihydrochloride, which highlights its stereochemical configuration .

Structural Features

The molecule consists of a four-carbon backbone with two amino groups positioned at the 2 and 4 positions, along with a carboxylic acid functional group. The (R)- prefix denotes its specific stereochemistry at the chiral center, indicating the spatial arrangement of the amino group at the 2-position. As a dihydrochloride salt, the compound contains two hydrochloride moieties, which neutralize the basic amino groups of the parent compound.

The core structure represents a modified amino acid with an additional amino group on the side chain, making it distinct from standard proteinogenic amino acids. This structure contributes to its potential biological activities and chemical reactivity patterns.

Physical and Chemical Properties

Safety ParameterInformation
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP280-P305+P351+P338
RIDADR3261
Hazard Class8
Packing GroupIII

This comprehensive safety information provides researchers with the necessary knowledge to implement appropriate safety protocols when handling (R)-2,4-Diaminobutanoic acid dihydrochloride in laboratory settings.

Biochemical Significance and Applications

Relationship to Natural Amino Acids

(R)-2,4-Diaminobutanoic acid dihydrochloride is structurally related to naturally occurring amino acids but contains an additional amino group that distinguishes it from standard proteinogenic amino acids. The compound is the hydrochloride salt of D-2,4-diaminobutyric acid (D-DABA), which is the enantiomer of L-2,4-diaminobutyric acid found in some natural products and bacterial peptides.

Parent Compound Relations

The parent compound is identified in PubChem as CID 638153 (2,4-Diaminobutyric acid, D-) . This relationship provides additional context for understanding the compound's place within the broader family of amino acid derivatives and their biological significance.

Package SizePrice (RMB)Stock Status
250mg172.80In Stock
1g418.40In Stock
5g2000.00In Stock

This tiered pricing structure allows researchers to select the most appropriate quantity based on their specific requirements and budget constraints.

Structural Relationship and Classification

Classification in Organic Chemistry

As an organic compound containing carbon covalently bonded to other atoms, particularly other carbon atoms and hydrogen, (R)-2,4-Diaminobutanoic acid dihydrochloride belongs to the broader category of organic compounds . More specifically, it falls within the subcategory of amino acids, which are fundamental building blocks in biological systems and are characterized by containing both amino and carboxyl functional groups.

Stereochemical Significance

The (R)- designation in the compound's name refers to the Cahn-Ingold-Prelog rules for specifying the stereochemical configuration at chiral centers. This stereochemistry is of particular importance in biochemical contexts, as biological systems often interact specifically with one stereoisomer over another. The D- prefix mentioned in alternative naming (D-2,4-Diaminobutyric acid dihydrochloride) is another notation system for stereochemistry commonly used for amino acids.

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